1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride
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Overview
Description
1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is a piperidine derivative that has found applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride typically involves the reaction of 4-(Chloromethyl)-2-methylbenzyl chloride with piperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted piperidine derivatives, alcohols, amines, sulfoxides, and sulfones .
Scientific Research Applications
1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)pyridine hydrochloride
- 1-Methyl-4-(chloromethyl)piperidine hydrochloride
- 4-(Chloromethyl)-1-methylpiperidine hydrochloride
Uniqueness
1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted biological studies .
Properties
IUPAC Name |
1-[4-(chloromethyl)-2-methylphenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c1-11-9-12(10-14)5-6-13(11)15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYEDRYZXRAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)N2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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